molecular formula C9H10N4O5 B11821525 N-((3-(3-Nitrophenyl)ureido)methoxy)formamide

N-((3-(3-Nitrophenyl)ureido)methoxy)formamide

Cat. No.: B11821525
M. Wt: 254.20 g/mol
InChI Key: QVIAEOCRVZBOSR-UHFFFAOYSA-N
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Description

N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide: is a chemical compound with the molecular formula C9H10N4O5 and a molecular weight of 254.2 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide typically involves the reaction of 3-nitroaniline with methoxyformamide under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve a high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group results in the formation of an amino derivative .

Scientific Research Applications

N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function and activity. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-{[(4-nitrophenyl)carbamoyl]amino}methoxyformamide
  • N-{[(2-nitrophenyl)carbamoyl]amino}methoxyformamide
  • N-{[(3-nitrophenyl)carbamoyl]amino}ethoxyformamide

Uniqueness

N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide is unique due to its specific nitro group position and methoxy substitution, which confer distinct chemical properties and reactivity compared to its analogs.

Properties

Molecular Formula

C9H10N4O5

Molecular Weight

254.20 g/mol

IUPAC Name

N-[[(3-nitrophenyl)carbamoylamino]methoxy]formamide

InChI

InChI=1S/C9H10N4O5/c14-5-11-18-6-10-9(15)12-7-2-1-3-8(4-7)13(16)17/h1-5H,6H2,(H,11,14)(H2,10,12,15)

InChI Key

QVIAEOCRVZBOSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)NCONC=O

Origin of Product

United States

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